molecular formula C10H10N2 B3344806 4-Methyl-2-(1H-pyrrol-1-yl)pyridine CAS No. 90996-18-2

4-Methyl-2-(1H-pyrrol-1-yl)pyridine

Cat. No. B3344806
CAS RN: 90996-18-2
M. Wt: 158.2 g/mol
InChI Key: IYQKSFDFSHYLNT-UHFFFAOYSA-N
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Description

“4-Methyl-2-(1H-pyrrol-1-yl)pyridine” is a pyrrole-based heterocyclic organic compound . It’s part of a class of compounds that are particularly useful in organic synthesis . This compound is a part of the pyrrole family, which is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(1H-pyrrol-1-yl)pyridine” consists of a pyrrole ring attached to a pyridine ring with a methyl group attached to the pyridine ring .

Scientific Research Applications

Therapeutic Potential

Pyrrole and pyrrolidine analogs, which include “4-Methyl-2-(1-pyrrolyl)pyridine”, have been studied for their diverse biological and medicinal importance . They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, which play vital roles in photosynthesis, oxygen carrying, storage, and redox cycling reactions .

Anticancer Applications

Pyridine-containing compounds, including “4-Methyl-2-(1-pyrrolyl)pyridine”, have shown potential as anticancer agents . They have been synthesized for targeting the tubulin-microtubule system, which is crucial in cell division .

Anti-inflammatory Applications

Pyrrole and pyrrolidine analogs have been used in the development of anti-inflammatory drugs . This is due to their ability to inhibit certain enzymes and pathways involved in the inflammatory response .

Antiviral Applications

These compounds have shown potential in inhibiting the replication of certain viruses . For instance, specific analogs have been found to inhibit human norovirus RNA-dependent RNA polymerase .

Antidiabetic Applications

Pyridine-containing compounds have been studied for their potential in treating diabetes . They have shown efficacy in reducing blood glucose levels, which is beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, and diabetes as a consequence of obesity .

Cardiovascular Applications

Due to their ability to reduce blood glucose levels, these compounds may also find application in the treatment of cardiovascular diseases . High blood glucose levels are a risk factor for various cardiovascular diseases, including hypertension .

Future Directions

The future directions for “4-Methyl-2-(1H-pyrrol-1-yl)pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given their broad range of chemical and biological properties, these compounds could be valuable in the development of new drugs .

properties

IUPAC Name

4-methyl-2-pyrrol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-4-5-11-10(8-9)12-6-2-3-7-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQKSFDFSHYLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611453
Record name 4-Methyl-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(1-pyrrolyl)pyridine

CAS RN

90996-18-2
Record name 4-Methyl-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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